molecular formula C13H19N3O4 B14840348 3-Amino-5-(2-((tert-butoxycarbonyl)amino)ethyl)isonicotinic acid

3-Amino-5-(2-((tert-butoxycarbonyl)amino)ethyl)isonicotinic acid

Cat. No.: B14840348
M. Wt: 281.31 g/mol
InChI Key: KGBGZLPYKRMWQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-5-(2-((tert-butoxycarbonyl)amino)ethyl)isonicotinic acid: is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-(2-((tert-butoxycarbonyl)amino)ethyl)isonicotinic acid typically involves multiple steps, including the protection of amine groups and the formation of the isonicotinic acid derivative. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) to protect the amine group, followed by subsequent reactions to introduce the isonicotinic acid moiety .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, solvents, and reaction conditions to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups.

    Reduction: Reduction reactions can be used to modify the isonicotinic acid moiety.

    Substitution: Substitution reactions are common, especially involving the Boc-protected amine group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce various reduced forms of the isonicotinic acid .

Scientific Research Applications

Chemistry: In organic synthesis, 3-Amino-5-(2-((tert-butoxycarbonyl)amino)ethyl)isonicotinic acid is used as an intermediate for the synthesis of more complex molecules. Its Boc-protected amine group allows for selective reactions without interference from the amino group .

Biology: The compound is used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules. Its structure allows for the exploration of interactions with various biological targets.

Medicine: In medicinal chemistry, this compound is investigated for its potential as a drug precursor. Its ability to form stable derivatives makes it a valuable tool in drug design and development.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of 3-Amino-5-(2-((tert-butoxycarbonyl)amino)ethyl)isonicotinic acid involves its interaction with specific molecular targets. The Boc-protected amine group can be selectively deprotected under acidic conditions, allowing the free amine to participate in various biochemical pathways. The isonicotinic acid moiety can interact with enzymes and receptors, influencing their activity and leading to various biological effects .

Comparison with Similar Compounds

  • (S)-2-((tert-Butoxycarbonyl)amino)-3-aminopropionic acid
  • Ethyl 2-((tert-butoxycarbonyl)amino)oxazole-5-carboxylate
  • 3-Amino-2-(tert-butoxycarbonyl)aminopropanoic acid

Comparison: Compared to these similar compounds, 3-Amino-5-(2-((tert-butoxycarbonyl)amino)ethyl)isonicotinic acid stands out due to its unique combination of the Boc-protected amine and the isonicotinic acid moiety. This combination allows for a broader range of chemical reactions and applications, making it a versatile tool in both research and industrial settings .

Properties

Molecular Formula

C13H19N3O4

Molecular Weight

281.31 g/mol

IUPAC Name

3-amino-5-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyridine-4-carboxylic acid

InChI

InChI=1S/C13H19N3O4/c1-13(2,3)20-12(19)16-5-4-8-6-15-7-9(14)10(8)11(17)18/h6-7H,4-5,14H2,1-3H3,(H,16,19)(H,17,18)

InChI Key

KGBGZLPYKRMWQE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CN=CC(=C1C(=O)O)N

Origin of Product

United States

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